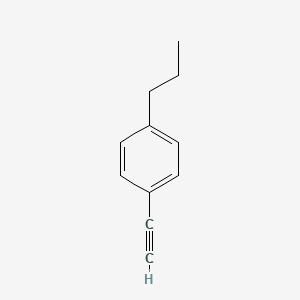

1-Ethynyl-4-propylbenzene

描述

Contextual Significance in Modern Chemical Science

In contemporary chemical science, 1-Ethynyl-4-propylbenzene serves as a versatile building block and reagent in organic synthesis. tcichemicals.commdpi.com The presence of the terminal alkyne (ethynyl group) allows for its participation in a wide array of chemical transformations. These include fundamental reactions such as the Sonogashira coupling, a powerful method for forming carbon-carbon bonds. rsc.orgrsc.org

The compound is also significant in the field of materials science. Its derivatives are explored as components in the synthesis of polymers and other advanced materials. rsc.org Specifically, the ethynyl (B1212043) group provides a site for polymerization, leading to the creation of cross-linked polymers with potentially high thermal stability and specific electronic properties. rsc.orgacs.org

Historical Perspective of Ethynylbenzene Derivatives in Research

The study of ethynylbenzene derivatives is rooted in the broader history of acetylene (B1199291) chemistry, which has been a subject of scientific inquiry for over 150 years. ethernet.edu.etacs.org In the mid-20th century, research into ethynylated aromatic compounds, also known as aryl alkynes, intensified with the pursuit of new polymeric materials. Scientists sought monomers that could form highly stable polymers capable of withstanding extreme temperatures. acs.orgacs.org

This era saw the development and refinement of synthetic methodologies to create carbon-carbon triple bonds adjacent to aromatic systems. The exploration of diethynylarenes (benzene rings with two ethynyl groups) was particularly prominent, as these monomers could be polymerized to form cross-linked networks. nih.gov These early investigations into the relationship between molecular structure and polymerization behavior established foundational principles that continue to inform contemporary research into compounds like this compound. nih.gov The development of catalytic systems for alkyne polymerization and cross-coupling reactions further expanded the utility of these derivatives in creating complex organic molecules and functional materials. researchgate.net

Structural Features and their Influence on Research Trajectories

The specific molecular architecture of this compound dictates its chemical behavior and directs its applications in research. The interplay between its planar core, conjugated π-system, and the electronic nature of its substituents is central to its utility.

| Property | Value | Source |

|---|---|---|

| CAS Number | 62452-73-7 | tcichemicals.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₂ | sigmaaldrich.com |

| Molecular Weight | 144.21 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Light yellow to brown clear liquid | tcichemicals.com |

| Synonyms | 4-Propylphenylacetylene | tcichemicals.com |

The structure of this compound is based on a planar benzene (B151609) ring. The ethynyl group (–C≡C–H) attached to this ring extends the π-conjugated system. This conjugation, which is the overlap of p-orbitals across adjacent sigma bonds, allows for the delocalization of electrons over the aromatic ring and the triple bond. niscpr.res.inlanl.gov This electronic delocalization is a key quantum mechanical concept that influences the molecule's stability and properties. niscpr.res.in

The extent of electron delocalization in phenylacetylene (B144264) derivatives has been a subject of detailed study, as it is responsible for their unique optoelectronic properties. niscpr.res.in This delocalization can be viewed as donor-acceptor interactions between different fragments of the molecule. niscpr.res.in The ability of electrons to move across the conjugated pathway is fundamental to the potential use of such molecules in organic electronics, including light-emitting diodes and thin-film transistors. niscpr.res.inlanl.gov

The reactivity of the benzene ring in this compound is modulated by the electronic effects of its two substituents: the propyl group and the ethynyl group. These effects determine the ring's susceptibility to electrophilic aromatic substitution. lumenlearning.comlibretexts.org

The propyl group (–CH₂CH₂CH₃) is an alkyl group. Alkyl groups are known to be electron-donating through an inductive effect. libretexts.org This effect increases the electron density of the benzene ring, thereby "activating" it and making it more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orglibretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| Propyl (-C₃H₇) | Electron-donating | N/A | Activating |

| Ethynyl (-C≡CH) | Electron-withdrawing | Electron-donating | Deactivating (net effect) |

A significant area of research for ethynyl-substituted aromatics is in the creation of high-performance, thermally stable polymers. acs.orgacs.org The ethynyl group is a key functional group for thermal curing, as it can undergo complex, thermally induced polymerization and cross-linking reactions without the evolution of volatile byproducts. rsc.org

Upon heating, the triple bonds of molecules like this compound can react to form a rigid, cross-linked polymeric network. rsc.org This network structure is highly resistant to thermal degradation, making it an attractive feature for materials used in demanding applications, such as aerospace composites and high-temperature adhesives. The resulting polymers often exhibit high glass transition temperatures (Tg) and excellent char yields (the amount of material remaining after pyrolysis), both indicators of superior thermal stability. researchgate.net The development of cross-linked polymers from acetylenic monomers like diethynylbenzene and phenylacetylene is a demonstrated route to high-performance materials. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-3-5-11-8-6-10(4-2)7-9-11/h2,6-9H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFFOABHOIMLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379405 | |

| Record name | 1-Ethynyl-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62452-73-7 | |

| Record name | 1-Ethynyl-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Ethynyl 4 Propylbenzene

Palladium-Catalyzed Coupling Reactions for 1-Ethynyl-4-propylbenzene Synthesis

The Sonogashira cross-coupling reaction stands as a premier method for synthesizing arylalkynes. mdpi.com It typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org

The synthesis of this compound via Sonogashira coupling would involve the reaction of a 1-halo-4-propylbenzene (e.g., 1-iodo-4-propylbenzene (B150738) or 1-bromo-4-propylbenzene) with a source of acetylene (B1199291). The reaction conditions are critical for achieving high yields and minimizing side products, such as the homocoupling of the alkyne (Glaser coupling). organic-chemistry.org

Optimization of the Sonogashira reaction involves careful selection of the palladium source, copper co-catalyst, base, solvent, and temperature. mdpi.comacs.org Palladium catalysts are often in the form of Pd(0) or Pd(II) complexes, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species. wikipedia.org Copper(I) iodide (CuI) is the most common co-catalyst. wikipedia.org The base, typically an amine like triethylamine (B128534) (Et₃N) or piperidine, plays a dual role: it neutralizes the hydrogen halide produced and facilitates the formation of the copper acetylide intermediate. organic-chemistry.orgkaust.edu.sa Solvents range from amines themselves to ethers like tetrahydrofuran (B95107) (THF) or polar aprotic solvents like dimethylformamide (DMF). scielo.org.mx While traditional protocols required harsh, anhydrous, and anaerobic conditions, modern methods often allow for milder temperatures and can even be performed in aqueous media or under air. wikipedia.orgkaust.edu.sa

Below is a table representing typical optimized conditions for the Sonogashira coupling of an aryl halide with a terminal alkyne, analogous to the synthesis of this compound.

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Aryl Halide | 1-Iodo-4-propylbenzene | Reactivity order: I > Br > Cl. Iodides are most reactive, often allowing for room temperature reactions. wikipedia.orgmdpi.com |

| Alkyne Source | Ethynyltrimethylsilane (TMSA) followed by deprotection | TMSA is a stable and safe source of the ethynyl (B1212043) group. The TMS group is easily removed with a base like K₂CO₃ or TBAF. gelest.com |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (0.5 - 2.5 mol%) | A common, air-stable Pd(II) precatalyst that is reduced in situ. organic-chemistry.orgnih.gov |

| Copper Co-catalyst | CuI (1 - 5 mol%) | Increases the reaction rate and allows for milder conditions. wikipedia.orgacs.org |

| Base | Triethylamine (Et₃N) or Piperidine | Acts as both the base and often as the solvent. organic-chemistry.orgrsc.org |

| Solvent | THF, DMF, or neat amine | Solvent choice can significantly impact reaction rate and yield. scielo.org.mx |

| Temperature | Room Temperature to 80 °C | Dependent on the reactivity of the aryl halide. Aryl bromides may require heating. acs.orgrsc.org |

| Yield | Generally >85% | High yields are typical for Sonogashira couplings under optimized conditions. organic-chemistry.orgorganic-chemistry.org |

The performance of the palladium catalyst is heavily dependent on the coordinating ligands. While traditional catalysts often employ triphenylphosphine (B44618) (PPh₃), significant research has focused on developing novel ligand systems to improve catalyst stability, activity, and substrate scope. wikipedia.orgrsc.org

Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands, such as XPhos, have been shown to improve the efficiency of the Sonogashira reaction. rsc.org These ligands promote the oxidative addition step and stabilize the palladium(0) intermediate, leading to higher turnover numbers and allowing for the use of less reactive aryl chlorides. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. firatakademi.com The strong σ-donating ability of NHCs forms a very stable bond with the palladium center, creating robust catalysts that are often resistant to air and moisture. ru.nlresearchgate.net This stability allows for reactions to be run under aerobic conditions with very low catalyst loadings (down to 0.01 mol%). organic-chemistry.orgacs.orgnih.gov Collaborative systems using both (NHC)-Pd and (NHC)-Cu complexes have been developed, providing a general and user-friendly protocol for the coupling of aryl bromides. organic-chemistry.orgacs.orgnih.gov

The use of these advanced ligand systems can lead to several enhancements:

Lower Catalyst Loadings: Increased catalyst stability and activity reduce the amount of expensive palladium required. organic-chemistry.orgorganic-chemistry.org

Milder Reaction Conditions: Highly active catalysts can facilitate reactions at room temperature, even for less reactive substrates. libretexts.org

Broader Substrate Scope: Challenging substrates, such as electron-rich aryl bromides and aryl chlorides, can be coupled effectively. organic-chemistry.orglibretexts.org

Copper-Free Conditions: Some modern ligand systems enable efficient Sonogashira couplings without the need for a copper co-catalyst, which avoids the formation of alkyne homocoupling byproducts. nih.gov

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

The Palladium Cycle:

Reductive Activation: The reaction typically starts with a Pd(II) precatalyst, which is reduced in situ to the catalytically active Pd(0) species. wikipedia.org

Transmetalation: The Pd(II)-aryl complex reacts with a copper acetylide species, generated in the copper cycle. In this step, the alkynyl group is transferred from copper to palladium, forming a Pd(II)-alkynyl-aryl intermediate and regenerating the copper catalyst. acs.org

Reductive Elimination: The Pd(II)-alkynyl-aryl intermediate undergoes reductive elimination to yield the final product (this compound) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The Copper Cycle:

Complexation: The copper(I) salt reacts with the terminal alkyne. wikipedia.org

Deprotonation: In the presence of the amine base, the alkyne C-H bond is deprotonated, forming a copper(I) acetylide intermediate. This species is more nucleophilic than the original alkyne. libretexts.orgacs.org

Transmetalation: The copper acetylide transfers its alkynyl group to the palladium center, completing the transmetalation step and regenerating the copper catalyst for the next cycle. wikipedia.org

Recent mechanistic studies using density functional theory (DFT) have provided deeper insights, suggesting that an anion-coordinated copper acetylide is the key active species in the transmetalation step, which is calculated to be the rate-determining step. acs.org

Copper-Mediated Synthesis of this compound and its Derivatives

While copper often acts as a co-catalyst in palladium-mediated reactions, it can also serve as the primary catalyst for various alkyne transformations, offering cheaper and more sustainable alternatives. nih.gov

A significant copper-mediated reaction is the oxidative homocoupling of terminal alkynes (the Glaser or Eglinton coupling) to form symmetrical 1,3-diynes. rsc.orgresearchgate.net This reaction can be used to synthesize derivatives of this compound, such as 1,4-bis(4-propylphenyl)buta-1,3-diyne.

Remarkably, this transformation can be achieved using a simple copper catalyst with air as the environmentally friendly oxidant, eliminating the need for palladium, external ligands, or bases. rsc.org The reaction proceeds by the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination. ub.edu DFT studies indicate that the rate-limiting step is the initial deprotonation of the alkyne. ub.edu This green chemistry approach produces water as the only byproduct. rsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Alkyne | Terminal Aryl Alkyne | rsc.org |

| Catalyst | CuCl | rsc.org |

| Oxidant | Air (O₂) | rsc.org |

| Solvent | Polyethylene (B3416737) glycol (PEG-400) | rsc.org |

| Temperature | 100 °C | rsc.org |

| Yield | Good to Excellent | rsc.org |

The design of copper catalyst systems is crucial and often tailored to the specific transformation. acs.org Unlike palladium catalysis, where complex ligands are common, many copper-catalyzed reactions utilize simple, commercially available copper(I) or copper(II) salts like CuI, Cu₂O, or Cu(OAc)₂. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Catalyst System Design:

Ligandless Systems: For some cross-coupling reactions, copper oxide (Cu₂O) has been shown to be an effective catalyst without the need for any additional ligands. These systems are simple, cost-effective, and can tolerate a broad range of functional groups. organic-chemistry.org

Ligand-Assisted Systems: For other transformations, the addition of ligands is crucial. Simple N-donor ligands like ethylene (B1197577) diamine or amino acids can promote coupling reactions. acs.org The choice of ligand can influence catalyst stability, solubility, and reactivity. nih.gov For instance, tris(o-tolyl)phosphine has been used as a ligand in the copper(I) iodide-catalyzed synthesis of unsymmetrical buta-1,3-diynes. organic-chemistry.org

Applications:

Sonogashira-Type Reactions: Copper-only systems can catalyze the coupling of terminal alkynes with aryl iodides, providing a palladium-free alternative to the Sonogashira reaction. organic-chemistry.org

Synthesis of Unsymmetrical Diynes: Copper(I) iodide can catalyze the cross-coupling of terminal alkynes with 1-bromoalkynes to produce unsymmetrical buta-1,3-diynes, a class of compounds that are challenging to synthesize selectively. organic-chemistry.org

C-C Bond Formation: Copper catalysts are versatile and used in a wide array of C-C bond-forming reactions, including cross-dehydrogenative couplings and the synthesis of various heterocyclic structures. researchgate.net

The versatility and low cost of copper make the development of copper-based catalyst systems a highly active area of research, offering powerful tools for the synthesis of complex organic molecules. researchgate.net

Transition Metal-Free Synthetic Routes to this compound Analogues

The development of transition-metal-free synthetic routes for aryl alkynes represents a significant advancement in organic synthesis, offering a more sustainable and cost-effective alternative to traditional cross-coupling reactions. acs.org These methods often proceed through different mechanistic pathways, such as benzyne (B1209423) intermediates or radical-radical coupling processes, to achieve the desired carbon-carbon bond formation. nih.govnih.gov

One notable approach involves the base-mediated alkynylation of aryl chlorides, which proceeds via a benzyne intermediate. nih.gov This method avoids the use of palladium or other transition metals. For instance, using a strong base like lithium 2,2,6,6-tetramethylpiperidide (TMPLi) in a mixed solvent system can facilitate the coupling of an aryl chloride with a terminal alkyne. nih.gov Another set of conditions employs a metal alkoxide base in dioxane at elevated temperatures. nih.gov These reactions exhibit reasonable tolerance to various functional groups, including fluoro, trifluoromethyl, and cyano groups, making them versatile for synthesizing a range of this compound analogues. nih.gov

Another innovative metal-free strategy is the CH–CH type cross-coupling of arenes and alkynes mediated by a multifunctional sulfoxide (B87167) directing group. acs.org This process is operationally simple, proceeds under mild conditions, and shows high functional group tolerance. The sulfoxide group activates the alkyne coupling partner before its delivery to the arene for C-C bond formation. acs.org This methodology provides access to products that are challenging to synthesize using conventional metal-catalyzed procedures and is suitable for the late-stage modification of complex molecules. acs.org

Below is a table summarizing the scope of a transition-metal-free alkynylation of aryl chlorides via a benzyne intermediate, demonstrating its applicability for creating analogues of this compound.

| Aryl Chloride | Alkyne | Base/Solvent | Product Yield (%) |

| 4-Chlorotoluene | Phenylacetylene (B144264) | TMPLi / pentane/THF | 75 |

| 1-Chloro-4-(trifluoromethyl)benzene | 1-Hexyne | TMPLi / pentane/THF | 68 |

| 1-Chloro-4-fluorobenzene | Cyclohexylacetylene | KOtBu / dioxane | 82 |

| 3-Chlorobenzonitrile | 1-Octyne | KOtBu / dioxane | 71 |

| This table is a representative example based on findings for transition-metal-free alkynylation reactions and illustrates the potential for synthesizing various analogues. |

Stereoselective and Regioselective Synthesis of this compound Derivatives

The functionalization of the alkyne moiety in this compound opens up pathways to a diverse range of derivatives with specific three-dimensional arrangements and substitution patterns. Stereoselective and regioselective methods are crucial for controlling the outcome of these transformations to yield a single desired product.

Regioselectivity is critical when adding reagents across the triple bond of unsymmetrical alkynes. For instance, the hydroindolation of phenylacetylene derivatives can be controlled to yield either the Markovnikov or anti-Markovnikov product by adjusting the reaction temperature in a Brønsted acid-catalyzed reaction. mdpi.com This type of control could be applied to this compound to selectively synthesize derivatives with functionality at either the α- or β-position relative to the aromatic ring.

Stereoselective synthesis is essential for creating specific isomers of alkenes from alkyne precursors. One powerful strategy is the difunctionalization of internal alkynes. For example, a nickel-catalyzed cascade reaction allows for the arylation and acyl migration of an alkyne to produce all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. nih.gov Such a method could be adapted to synthesize complex derivatives of this compound with precise control over the geometry of the resulting double bond.

Another highly selective method is the iodosulfenylation of alkynes, which proceeds with 100% atom economy and high regio- and stereoselectivity to produce (E)-β-iodoalkenyl sulfides. rsc.org This reaction uses only iodine and a disulfide, making it a sustainable approach. The resulting vinyl iodide and sulfide (B99878) functionalities can be further manipulated, providing a versatile entry point to a variety of stereodefined trisubstituted and tetrasubstituted alkenes derived from an alkyne starting material. rsc.org

The table below illustrates the high selectivity achievable in the difunctionalization of alkynes, which could be applied to produce derivatives of this compound.

| Alkyne Substrate | Reagents | Catalyst/Conditions | Product | Selectivity |

| Diphenylacetylene | Iodine, Diphenyl disulfide | Reagentless, heat | (E)-(2-iodo-1,2-diphenylvinyl)(phenyl)sulfane | >99% E isomer |

| 1-Phenyl-1-propyne | Phenylboronic acid, Ester moiety | Ni-catalyst | Z-tetrasubstituted alkene | >98% Z isomer |

| Phenylacetylene | Indole | p-Toluenesulfonic acid, 55 °C | Anti-Markovnikov bis(indolyl)alkane | High regioselectivity |

| Phenylacetylene | Indole | p-Toluenesulfonic acid, 100 °C | Markovnikov bis(indolyl)alkane | High regioselectivity |

| This table provides examples of selective reactions on alkynes that are applicable for the synthesis of this compound derivatives. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. yale.edugctlc.org The synthesis of this compound and its analogues can be significantly improved by adhering to these principles.

Key green chemistry principles applicable to arylalkyne synthesis include:

Prevention of Waste: Designing syntheses to minimize byproducts. yale.edu

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. acs.org

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents. sigmaaldrich.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. yale.edu

The traditional Sonogashira coupling, while effective, often uses palladium and copper catalysts, phosphine ligands, and organic solvents, which can have environmental and health impacts. wikipedia.org The development of copper-free Sonogashira reactions is a step towards a greener process, as it eliminates the use of a toxic copper co-catalyst. nih.gov Furthermore, the use of recyclable catalysts, such as those immobilized on solid supports, can contribute to waste reduction and sustainability. nih.gov

Transition-metal-free reactions, as discussed in section 2.3, are inherently greener as they avoid the use of heavy metal catalysts altogether. acs.org Additionally, employing sustainable reaction media, such as water or bio-based solvents, can significantly reduce the environmental footprint of the synthesis. openaccesspub.org The use of energy-efficient methods like photocatalysis, which can operate at room temperature using light as an energy source, also aligns with green chemistry principles.

The following table connects green chemistry principles with specific improvements in the synthesis of this compound and its analogues.

| Green Chemistry Principle | Application in Arylalkyne Synthesis | Benefit |

| Atom Economy | 100% atom-economical iodosulfenylation of alkynes. rsc.org | No atoms are wasted as byproducts. |

| Catalysis | Use of recyclable heterogeneous catalysts. nih.gov | Reduces catalyst waste and allows for easier product purification. |

| Less Hazardous Synthesis | Copper-free Sonogashira coupling. nih.gov | Eliminates the use of toxic copper salts. |

| Safer Solvents | Conducting reactions in water or bio-based solvents. openaccesspub.org | Reduces reliance on volatile and hazardous organic solvents. |

| Energy Efficiency | Development of reactions that proceed at room temperature. wikipedia.org | Lowers energy consumption and associated costs. |

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Mechanistic Investigations and Reaction Pathways of 1 Ethynyl 4 Propylbenzene

Reactivity of the Terminal Ethynyl (B1212043) Group

The terminal ethynyl group is a versatile functional group that undergoes a wide range of chemical transformations.

Alkyne Metathesis for Diverse Alkyne Derivatives

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgorganicreactions.org This reaction allows for the synthesis of a variety of internal alkynes from terminal alkynes like 1-ethynyl-4-propylbenzene. The reaction can proceed as a self-metathesis to yield a symmetrical internal alkyne or as a cross-metathesis with another alkyne to produce an unsymmetrical product. d-nb.infoorganic-chemistry.org

| Metathesis Type | Reactant(s) | Catalyst | Product |

| Self-Metathesis | This compound | Mo(CO)₆/phenol | 1,2-bis(4-propylphenyl)acetylene |

| Cross-Metathesis | This compound + R-C≡C-H | Schrock catalyst | 1-(4-Propylphenyl)-2-R-acetylene |

Oxidation Reactions to Ketones and Carboxylic Acids

The terminal alkyne of this compound can be oxidized to various carbonyl-containing compounds depending on the reaction conditions. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can cleave the triple bond. quora.comquora.commasterorganicchemistry.com

Oxidation with potassium permanganate under neutral conditions can yield a dicarbonyl intermediate. libretexts.org Under harsher, acidic or basic conditions, the triple bond is cleaved, leading to the formation of a carboxylic acid and, from the terminal alkyne carbon, carbon dioxide. quora.commasterorganicchemistry.com

| Oxidizing Agent | Conditions | Major Product |

| KMnO₄ | Neutral | 1-(4-Propylphenyl)ethane-1,2-dione |

| KMnO₄ or O₃ | Acidic/Basic, then workup | 4-Propylbenzoic acid + CO₂ |

Reduction Reactions to Alkenes and Alkanes

The ethynyl group can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions determines the extent of reduction.

To obtain the corresponding alkene, (Z)-1-ethenyl-4-propylbenzene, a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is employed. khanacademy.org This catalyst allows for the syn-addition of hydrogen across the triple bond, resulting in the cis-alkene, and prevents over-reduction to the alkane. For the complete reduction to the alkane, 1-ethyl-4-propylbenzene, a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is used with hydrogen gas. youtube.comlumenlearning.com

| Product Type | Reagents | Catalyst | Product |

| Alkene (cis) | H₂ | Lindlar's Catalyst | (Z)-1-Ethenyl-4-propylbenzene |

| Alkane | H₂ | Pd/C or PtO₂ | 1-Ethyl-4-propylbenzene |

Catalytic C-H Silylation

The terminal C-H bond of the ethynyl group in this compound is amenable to catalytic C-H silylation. This reaction, often catalyzed by iridium complexes, allows for the direct formation of a carbon-silicon bond. nih.govacs.org The reaction typically proceeds with a hydrosilane in the presence of the iridium catalyst, leading to the formation of a silylalkyne. researchgate.netberkeley.edunih.gov This transformation is highly valuable for the synthesis of functionalized alkynes and for applications in materials science.

Hydration and Carbonyl Compound Formation

The hydration of the terminal alkyne in this compound, typically catalyzed by acid and a mercury(II) salt or other transition metal catalysts, follows Markovnikov's rule. khanacademy.orgyoutube.comyoutube.comyoutube.comlibretexts.org The initial addition of water across the triple bond forms an enol intermediate, which then tautomerizes to the more stable keto form. This results in the formation of a methyl ketone.

The reaction proceeds via the protonation of the alkyne to form a vinyl cation at the internal carbon, which is then attacked by water. Subsequent deprotonation and tautomerization yield the final ketone product.

Click Chemistry and Cycloaddition Reactions Involving the Ethynyl Moiety of this compound

The terminal ethynyl group of this compound serves as a versatile handle for a variety of chemical transformations, most notably in the realm of click chemistry and other cycloaddition reactions. The high reactivity of the carbon-carbon triple bond, coupled with the compound's aromatic nature, allows for the efficient construction of more complex molecular architectures.

The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. tcichemicals.combeilstein-journals.org This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool in drug discovery, materials science, and bioconjugation. tcichemicals.comacgpubs.org

In the context of this compound, the CuAAC reaction provides a straightforward method for linking the 4-propylphenyl moiety to various substrates. The reaction typically proceeds by treating this compound with an organic azide in the presence of a copper(I) catalyst. The copper(I) species can be introduced directly as a salt or generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate. nih.gov

Detailed mechanistic studies have shown that the reaction is not a concerted cycloaddition but rather proceeds through a stepwise pathway involving copper acetylide intermediates. organic-chemistry.org The catalytic cycle is initiated by the coordination of the copper(I) catalyst to the alkyne. A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org

The versatility of the CuAAC reaction with this compound is demonstrated by its compatibility with a diverse array of azides, including those bearing both electron-donating and electron-withdrawing substituents. This allows for the synthesis of a wide library of 1,2,3-triazole derivatives incorporating the this compound scaffold.

For instance, the reaction of this compound with various substituted benzyl azides can be carried out under mild, one-pot conditions. A general procedure involves dissolving the benzyl bromide precursor and sodium azide in a suitable solvent, followed by the addition of this compound, a copper(I) catalyst (e.g., CuI), and a base (e.g., Et₃N). beilstein-journals.org These reactions typically proceed at room temperature and yield the corresponding 1-benzyl-4-(4-propylphenyl)-1H-1,2,3-triazoles in good to excellent yields. beilstein-journals.org

The following table summarizes the results of the CuAAC reaction between this compound and various substituted benzyl azides, highlighting the efficiency and functional group tolerance of this transformation.

| Entry | Benzyl Azide Substituent | Product | Yield (%) |

| 1 | H | 1-Benzyl-4-(4-propylphenyl)-1H-1,2,3-triazole | 85 |

| 2 | 4-F | 1-(4-Fluorobenzyl)-4-(4-propylphenyl)-1H-1,2,3-triazole | 88 |

| 3 | 4-CF₃ | 4-(4-Propylphenyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole | 82 |

| 4 | 4-OCH₃ | 1-(4-Methoxybenzyl)-4-(4-propylphenyl)-1H-1,2,3-triazole | 90 |

| 5 | 4-Ph | 1-(Biphenyl-4-ylmethyl)-4-(4-propylphenyl)-1H-1,2,3-triazole | 87 |

| 6 | 4-tBu | 1-(4-(tert-Butyl)benzyl)-4-(4-propylphenyl)-1H-1,2,3-triazole | 84 |

Beyond the well-established CuAAC reaction, the ethynyl moiety of this compound can also participate in other types of cycloaddition reactions. For example, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can be employed to selectively synthesize the 1,5-disubstituted triazole regioisomer, providing a complementary approach to the CuAAC reaction. organic-chemistry.org Furthermore, the alkyne can undergo [4+2] and [4+3] cycloaddition reactions with suitable dienes and other partners, often catalyzed by Brønsted acids, leading to the formation of complex polycyclic structures. nih.gov These reactions expand the synthetic utility of this compound, enabling its incorporation into a broader range of molecular frameworks.

Theoretical and Computational Studies of 1 Ethynyl 4 Propylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and the energetics of chemical reactions. For 1-Ethynyl-4-propylbenzene, these calculations offer insights into its stability and how it might behave in different chemical transformations.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. It is particularly valuable for modeling the transition states of chemical reactions, which are high-energy structures that exist transiently as reactants are converted into products. By locating and characterizing the transition state, chemists can understand the mechanism of a reaction.

While specific DFT studies on the transition states of reactions involving this compound are not widely available, the principles can be illustrated with the closely related reaction between the ethynyl (B1212043) radical (C₂H) and benzene (B151609) (C₆H₆) to form phenylacetylene (B144264), the parent compound of this compound. In such reactions, DFT is used to map the potential energy surface, identifying the lowest energy path from reactants to products. The highest point along this path corresponds to the transition state. Advanced DFT functionals, such as B3LYP, are often employed in conjunction with basis sets like 6-311G** to accurately model the geometries and energies of these transient species.

A key outcome of transition state modeling is the determination of the energy barrier, or activation energy, of a reaction. This barrier represents the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate.

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Initial Reaction | C₂H + C₆H₆ → Adduct | Barrierless |

| H Elimination | Adduct → Phenylacetylene + H | 10.6 (Exit Barrier) |

| Highest Barrier | Highest point on the reaction pathway relative to reactants | 18.7 |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating these movements, MD can provide detailed insights into the intermolecular interactions that govern the bulk properties of a substance.

For aromatic molecules, non-covalent interactions such as π-stacking and van der Waals forces are crucial in determining their physical properties and how they aggregate. nih.govresearchgate.net MD simulations of phenylacetylene, the parent compound of this compound, have been used to investigate its behavior under extreme conditions, such as shock compression. aip.org These simulations revealed that the initial chemical events involve the polymerization of molecules at the acetylene (B1199291) group, highlighting the reactivity of this part of the molecule due to intermolecular interactions under pressure. aip.org Such simulations for this compound would shed light on its liquid-phase structure and how the propyl group influences the packing and interactions between molecules.

Chemoinformatics and Machine Learning Approaches for Reaction Prediction and Optimization

Chemoinformatics applies computational and informational techniques to a range of problems in the field of chemistry. Recently, the integration of machine learning has shown great promise in predicting the outcomes of chemical reactions and optimizing reaction conditions. acs.orgmit.edu

These approaches typically involve training a machine learning model on a large dataset of known chemical reactions. youtube.com The model learns the complex relationships between reactants, reagents, and the resulting products. For a molecule like this compound, a trained model could predict the major product of a reaction under a given set of conditions. For instance, in a Sonogashira coupling, a common reaction for terminal alkynes, a machine learning model could predict the yield of the desired product based on the specific aryl halide, catalyst, and base used. princeton.edukaust.edu.sa This predictive power can significantly accelerate the discovery of new reactions and the optimization of existing synthetic routes. acs.orgmit.edu One approach involves using reaction templates combined with a machine learning model that scores the likelihood of each potential reaction to predict the major product. acs.orgmit.edu

Computational Modeling of Solvent Effects on Reaction Yields (e.g., COSMO-RS simulations)

The choice of solvent can have a profound impact on the rate and yield of a chemical reaction. ucsb.eduresearchgate.net Computational models that can predict these solvent effects are therefore highly valuable. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and solutions. mdpi.com

Applications of 1 Ethynyl 4 Propylbenzene in Advanced Materials and Organic Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

1-Ethynyl-4-propylbenzene is widely recognized as a versatile organic building block, primarily due to the reactivity of its terminal ethynyl (B1212043) (alkyne) group. guidechem.comcymitquimica.com This functional group allows the molecule to participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex molecular structures. wikipedia.org

Its most notable application is in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. wikipedia.org In this reaction, the terminal alkyne of this compound couples with aryl or vinyl halides. This method is carried out under mild conditions and is a highly efficient way to form arylalkynes and conjugated enynes, which are important scaffolds in pharmaceuticals and organic materials. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base. wikipedia.org

The terminal alkyne also makes this compound a suitable reactant for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). tcichemicals.comorganic-chemistry.org This reaction forms a stable triazole ring and is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool for molecular ligation and material functionalization. organic-chemistry.orgthermofisher.com

Table 1: Key Synthetic Reactions Involving this compound

| Reaction Name | Reactant Type | Key Reagents | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne / Conjugated enyne |

Integration in Polymer Chemistry for Tailored Thermal and Mechanical Properties

The bifunctional nature of this compound, possessing both a polymerizable alkyne group and a property-modifying propylphenyl group, allows for its integration into various polymer architectures to create materials with specific thermal and mechanical characteristics. guidechem.com

Conjugated polymers, characterized by a backbone of alternating single and double or triple bonds, are a cornerstone of modern organic electronics. cymitquimica.com this compound serves as a key monomer in the synthesis of these materials, particularly poly(p-phenyleneethynylene)s (PPEs). libretexts.org

The Sonogashira coupling polymerization is a primary method used to incorporate this building block into a polymer chain. libretexts.org By reacting difunctional monomers—one with two terminal alkyne groups and another with two halide groups, or by self-polymerizing a monomer containing both an alkyne and a halide—long-chain conjugated polymers can be synthesized. The inclusion of the 4-propylphenyl moiety from this compound can enhance the solubility and processability of the resulting rigid-rod polymers, which are often difficult to dissolve, without significantly disrupting their electronic properties.

The terminal alkyne of this compound is highly valuable for modifying polymer chain ends and creating complex polymer architectures like block copolymers. In a "grafting-onto" approach, pre-synthesized polymer chains can be functionalized with a terminal alkyne group. mdpi.com This can be achieved by using a derivative of this compound as an initiator or a terminating agent in a controlled polymerization process.

Once an alkyne-terminated polymer is formed, it can be "clicked" onto another polymer chain that has an azide end-group. mdpi.com This highly efficient click reaction facilitates the formation of block copolymers, which combine the properties of two different polymers into a single material. This strategy allows for precise control over the final polymer architecture, enabling the development of materials with tailored nano-domain structures and combined functionalities. mdpi.com

Utilization in Liquid Crystal Display (LCD) Formulations for Enhanced Optical Properties

This compound is utilized as a component in the formulation of liquid crystal (LC) materials. cymitquimica.comchemicalbook.com The rigid, rod-like structure of the phenylacetylene (B144264) core is a common feature in many liquid crystalline molecules. colorado.edu The propyl group provides the necessary flexibility and helps to influence the mesophase behavior and transition temperatures of the final LC mixture. colorado.edu

The incorporation of molecules like this compound into LC formulations can modify key optical and physical properties such as dielectric anisotropy, refractive index, and viscosity. nih.gov These properties are critical for the performance of liquid crystal displays, affecting parameters like switching voltage, response time, and contrast. The specific combination of the rigid core and flexible side chain allows for fine-tuning of the intermolecular forces that govern the formation and stability of the desired liquid crystal phases (e.g., nematic, smectic). colorado.edu

Precursor for Advanced Electronic Materials

As a fundamental building block for conjugated polymers, this compound is an important precursor for a range of advanced electronic materials. bldpharm.com Conjugated polymers synthesized from this and similar monomers exhibit semiconducting properties, allowing them to transport charge. researchgate.net

These materials are central to the field of organic electronics, finding applications in:

Organic Light-Emitting Diodes (OLEDs): Where they can function as the emissive layer or charge-transport layers.

Organic Field-Effect Transistors (OFETs): Serving as the active semiconductor channel.

Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of solar cells.

The electronic properties of the final polymer can be tuned through the selection of co-monomers and the chemical structure of the building blocks. The use of this compound contributes to a system with delocalized π-electrons, essential for charge mobility, while the propyl group aids in material processability, enabling the fabrication of thin films for electronic devices.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Biological Activities and Pharmaceutical Research Involving 1 Ethynyl 4 Propylbenzene

Development as an Intermediate for Pharmaceuticals and Agrochemicals

1-Ethynyl-4-propylbenzene is primarily utilized as a synthetic intermediate in the pharmaceutical and materials science industries. guidechem.com Its chemical structure, featuring a substituted benzene (B151609) ring with both an ethynyl (B1212043) and a propyl group, makes it a valuable building block in organic synthesis. atomfair.com The compound serves as a key precursor in various chemical reactions, particularly in cross-coupling reactions, which are fundamental in the synthesis of more complex molecules. atomfair.com

While its role as an intermediate is established, specific examples of commercial pharmaceuticals or agrochemicals derived directly from this compound are not extensively detailed in publicly available scientific literature. Its application is generally described within the broader context of synthesizing biologically active molecules. guidechem.com The compound's utility stems from the reactivity of the ethynyl group, which allows for the construction of larger, more complex molecular frameworks that are often the basis for pharmacologically active substances. Agrochemical intermediates are also a listed application for this compound, suggesting its use in the synthesis of pesticides or herbicides. atomfair.com

Table 1: Applications of this compound as a Synthetic Intermediate

| Application Area | Description of Use |

|---|---|

| Pharmaceutical Synthesis | Serves as a building block for creating complex, biologically active molecules. guidechem.com |

| Agrochemical Synthesis | Utilized as an intermediate in the development of agricultural chemicals. atomfair.com |

| Materials Science | Employed in the synthesis of conjugated polymers for optoelectronic devices and in the development of liquid crystal materials. atomfair.com |

Research on Anti-cancer Agent Development

Currently, there is no publicly available scientific research that specifically investigates the anti-cancer properties of this compound. Searches of scientific databases and literature reveal no studies where this compound has been evaluated for its efficacy against any cancer cell lines or in animal models for cancer.

Studies on Antileishmanial Potency

There is no scientific evidence to suggest that this compound has been studied for its antileishmanial activity. The existing body of research on antileishmanial agents does not include this specific compound.

Investigation of Antimycobacterial Activity

No research has been published to date on the antimycobacterial activity of this compound. Therefore, its potential as a treatment for mycobacterial infections, such as tuberculosis, remains unknown.

Molecular Target Identification and Pathway Analysis (e.g., NF-κB pathway)

Consistent with the lack of research into its specific biological activities, there are no studies on the molecular targets of this compound. Consequently, no pathway analysis, including its potential effects on the NF-κB pathway, has been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for the development of new drugs, as they provide insights into how the chemical structure of a compound influences its biological activity. However, there are no SAR studies available in the scientific literature that focus on analogues of this compound for any therapeutic application.

Advanced Analytical Characterization Techniques for 1 Ethynyl 4 Propylbenzene

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-Ethynyl-4-propylbenzene. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy provide detailed information about the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. Both ¹H and ¹³C NMR spectra offer unambiguous evidence for the compound's structure by mapping the chemical environments of the hydrogen and carbon atoms, respectively. atomfair.com

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The key expected signals for this compound include a singlet for the acetylenic proton, two doublets for the aromatic protons (indicative of 1,4-disubstitution), and a characteristic triplet-sextet-triplet pattern for the n-propyl group.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected: three for the propyl group, two for the alkyne carbons, and four for the aromatic carbons (due to the molecule's symmetry). docbrown.info The chemical shifts of the aromatic carbons are significantly larger than those of the alkyl carbons. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data for structurally similar compounds.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| ¹H NMR | Acetylenic H | ~3.0 | Singlet (s) | N/A |

| Aromatic H (ortho to alkyne) | ~7.40 | Doublet (d) | ~8.0 Hz | |

| Aromatic H (ortho to propyl) | ~7.15 | Doublet (d) | ~8.0 Hz | |

| Propyl (-CH₂-) | ~2.60 / ~1.65 | Triplet (t) / Sextet | ~7.5 Hz | |

| Propyl (-CH₃) | ~0.95 | Triplet (t) | ~7.5 Hz | |

| ¹³C NMR | Alkyne carbons (C≡C) | ~84, ~77 | N/A | N/A |

| Aromatic carbons | ~144, ~132, ~129, ~120 | N/A | N/A | |

| Propyl carbons (-CH₂-) | ~38, ~24 | N/A | N/A | |

| Propyl carbon (-CH₃) | ~14 | N/A | N/A |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. For this compound (C₁₁H₁₂), the expected exact mass of the molecular ion [M]⁺ is 144.0939, which allows for unambiguous confirmation of its elemental formula. atomfair.comnih.gov

Electron Ionization Mass Spectrometry (EI-MS) , often coupled with Gas Chromatography (GC-MS), reveals characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed at an m/z of 144. The most prominent fragmentation pathway is typically the benzylic cleavage of the propyl group, which results in the loss of an ethyl radical (•C₂H₅) to form a stable benzylic cation at m/z 115. This [M-29]⁺ peak is often the base peak in the spectrum.

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Ion Formula | Fragment Identity | Significance |

|---|---|---|---|

| 144 | [C₁₁H₁₂]⁺ | Molecular Ion (M⁺) | Confirms molecular weight |

| 129 | [C₁₀H₉]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the propyl group |

| 115 | [C₉H₇]⁺ | [M - C₂H₅]⁺ | Loss of an ethyl radical via benzylic cleavage; often the base peak |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy is particularly useful for identifying the terminal alkyne group. A sharp and characteristic ≡C–H stretching absorption appears around 3300 cm⁻¹. libretexts.org The C≡C triple bond stretch is also present but is typically weak in the IR spectrum of terminal alkynes, appearing in the 2100–2260 cm⁻¹ range. libretexts.org Other key absorptions include those for aromatic C-H stretches (3000–3100 cm⁻¹), alkyl C-H stretches (2850–2960 cm⁻¹), and aromatic C=C ring stretches (around 1600 and 1500 cm⁻¹). libretexts.orgspectroscopyonline.com

Raman Spectroscopy provides complementary information. While the C≡C stretch is weak in the IR spectrum, it produces a strong signal in the Raman spectrum. acs.org For aromatic alkynes like this compound, the conjugation of the alkyne with the π-system of the benzene (B151609) ring significantly enhances the intensity of the C≡C stretching band, making it an excellent diagnostic peak. nih.govrsc.orgresearchgate.net This makes Raman spectroscopy a particularly sensitive method for detecting and characterizing the alkyne moiety in this molecule. acs.orgnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Acetylenic ≡C–H Stretch | IR | ~3300 | Strong, Sharp |

| Aromatic =C–H Stretch | IR | 3000 - 3100 | Medium |

| Alkyl C–H Stretch | IR | 2850 - 2960 | Strong |

| Alkyne C≡C Stretch | IR | 2100 - 2150 | Weak |

| Raman | 2100 - 2150 | Strong to Very Strong | |

| Aromatic C=C Stretch | IR | ~1600, ~1500 | Medium |

Chromatographic Purity and Separation Techniques

Chromatographic methods are the standard for assessing the purity of this compound and for separating it from reaction byproducts or starting materials.

Gas Chromatography (GC) is the most common technique for determining the purity of volatile compounds like this compound. labproinc.com Commercial suppliers routinely use GC to ensure product quality, often guaranteeing a purity of 96% or higher. labproinc.comtcichemicals.com

In a typical GC analysis, the sample is vaporized and passed through a capillary column. A non-polar stationary phase, such as one based on polydimethylsiloxane, is suitable for separating the non-polar this compound from potential impurities based on differences in boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection, providing high sensitivity for hydrocarbons. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis and purification of this compound. atomfair.combldpharm.com It is particularly useful for samples that may not be suitable for GC due to thermal instability or for preparative-scale separations.

Both normal-phase and reversed-phase HPLC can be employed:

Reversed-Phase HPLC: This is the most common mode. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. As a hydrophobic compound, this compound is well-retained and can be effectively separated from more polar impurities. sielc.com

Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane). It is effective for separating isomers or for isolating the target compound from non-polar impurities. waters.com

Detection is typically performed with a UV detector, as the benzene ring in this compound provides strong chromophoric activity, allowing for sensitive detection.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. rsc.org A common synthetic route to this compound is the Sonogashira coupling, which involves the palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org In a typical synthesis of this compound, 4-iodopropylbenzene might be reacted with a protected acetylene (B1199291) source.

To monitor this reaction by TLC, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. scispace.com Alongside the reaction mixture, spots of the starting materials (e.g., 4-iodopropylbenzene) are also applied for comparison. A "co-spot," containing both the starting material and the reaction mixture, is often used to help differentiate between the reactant and product spots. aip.org

The TLC plate is then developed in a sealed chamber containing a suitable solvent system, known as the eluent. For Sonogashira couplings, a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is commonly employed. scispace.com The components of the spotted mixtures travel up the plate at different rates depending on their polarity and affinity for the stationary phase (silica) and the mobile phase (eluent).

After development, the plate is visualized, typically under UV light, as aromatic compounds like the reactants and products absorb UV radiation and appear as dark spots. scielo.org.mx The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. Generally, the product, this compound, is less polar than the aryl iodide starting material and will therefore have a higher Rf value. rsc.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Interactive Data Table: Representative TLC Monitoring of this compound Synthesis

The table below illustrates the expected results from TLC analysis during the synthesis of this compound from 4-iodopropylbenzene and an acetylene source. The Rf values are hypothetical but representative for a hexane/ethyl acetate eluent system.

| Lane | Compound | Eluent System | Approx. Rf Value | Observation under UV Light |

| 1 (Reactant) | 4-Iodopropylbenzene | 9:1 Hexane:Ethyl Acetate | 0.55 | A single, distinct spot. |

| 2 (Co-spot) | Reactant + Mixture | 9:1 Hexane:Ethyl Acetate | 0.55 and 0.70 | Two distinct spots are visible. |

| 3 (Reaction Mixture) | This compound | 9:1 Hexane:Ethyl Acetate | 0.70 | A single, distinct spot appears as the reactant spot fades over time. |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) and crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgnih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties.

However, the application of single-crystal X-ray crystallography to this compound presents a significant challenge: the compound exists as a liquid at room temperature. lookchem.com Standard crystallographic analysis requires a well-ordered single crystal, which is typically grown from a solution. nih.gov As a liquid, this compound lacks the long-range periodic order necessary for Bragg diffraction. libretexts.org

To obtain its solid-state structure, the compound would need to be crystallized at a low temperature, below its melting point. nih.gov This low-temperature crystallography can be technically demanding but would allow for the determination of its crystal packing and intermolecular forces in the solid state. While X-ray diffraction can be used to study short-range order in liquids, it does not yield the precise atomic coordinates of a single-crystal structure analysis. aip.orgaps.org

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related crystalline phenylacetylene (B144264) derivatives reveals common structural motifs. osti.govrsc.org In the solid state, such molecules often arrange in herringbone or pi-stacking patterns, governed by van der Waals forces and weak C-H···π interactions.

Interactive Data Table: Example Crystallographic Data for a Substituted Arylalkyne

The following table provides an example of the crystallographic data that would be obtained if this compound were successfully crystallized and analyzed. This data is for a representative crystalline aromatic compound and is for illustrative purposes only. mdpi.com

| Parameter | Example Value | Description |

| Chemical Formula | C₁₁H₁₂ | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |

| a (Å) | 7.50 | Unit cell dimension along the a-axis. |

| b (Å) | 10.25 | Unit cell dimension along the b-axis. |

| c (Å) | 11.00 | Unit cell dimension along the c-axis. |

| β (°) | 95.5 | The angle of the unit cell's b-c plane. |

| Volume (ų) | 842.6 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Density (calc) (g/cm³) | 1.135 | The calculated density of the crystal. |

Green Chemistry and Sustainability in the Synthesis and Application of 1 Ethynyl 4 Propylbenzene

Solvent Selection and Optimization for Reduced Environmental Impact

The choice of solvent is a critical factor in the environmental footprint of a chemical process, often accounting for the majority of the waste generated. In the context of the Sonogashira coupling reaction, a primary method for synthesizing 1-Ethynyl-4-propylbenzene, there is a significant research focus on replacing conventional, hazardous solvents with greener alternatives.

Traditionally, solvents such as N,N-dimethylformamide (DMF), N-methyl pyrrolidone (NMP), dioxane, and tetrahydrofuran (B95107) (THF) have been widely used for Sonogashira couplings. However, these solvents are associated with various environmental, health, and safety concerns, including toxicity and the generation of harmful byproducts. For instance, DMF can generate toxic dimethylamine and highly genotoxic nitrosamines nih.gov.

Recent research has identified several greener solvent systems that have shown promise for Sonogashira reactions:

2-Methyltetrahydrofuran (2-MeTHF): This bio-based solvent is a viable green alternative and has been successfully used in copper-free and amine-free Sonogashira coupling reactions at room temperature nih.gov.

N-hydroxyethylpyrrolidone (HEP)/Water: This solvent blend, particularly in combination with the base N,N,N′,N′-tetramethyl guanidine (TMG), has demonstrated high efficiency for Heck-Cassar-Sonogashira (HCS) cross-coupling reactions. The use of this system allows for catalyst recycling and high yields under mild conditions nih.govnih.gov.

Aqueous Media: The use of water or aqueous-organic solvent mixtures, such as water/ethanol, is a key goal in green chemistry. Palladium catalysts supported on silk fibroin have shown good performance in a water/ethanol mixture for Sonogashira couplings researchgate.net.

Acetonitrile (B52724)/Water Azeotrope: This solvent system is presented as a safer and more easily recoverable alternative to traditional aprotic media like DMF and NMP. Its use allows for the minimization of waste through recovery and reuse acs.org.

The optimization of solvent selection involves considering factors such as catalyst stability, reaction rate, and product selectivity. The move towards these greener solvents represents a significant step in reducing the environmental impact associated with the synthesis of this compound.

| Green Solvent System | Key Advantages | Reaction Context |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, enables copper-free and amine-free reactions at room temperature. | Multifold Sonogashira coupling of aryl halides. nih.gov |

| N-hydroxyethylpyrrolidone (HEP)/Water | Allows for catalyst recycling, high yields, and fast conversions under mild conditions. | Heck-Cassar-Sonogashira (HCS) cross-coupling. nih.govnih.gov |

| Water/Ethanol | Reduces reliance on volatile organic compounds, environmentally benign. | Sonogashira coupling with supported palladium catalysts. researchgate.net |

| Acetonitrile/Water Azeotrope | Easily recoverable and reusable, minimizing waste. | Palladium-catalyzed copper-free Sonogashira cross-coupling. acs.org |

Atom Economy and Waste Minimization Strategies in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product, and no waste is generated.

The Sonogashira coupling of 4-propylbromobenzene and acetylene (B1199291) to produce this compound, while a powerful C-C bond-forming reaction, does not have a perfect atom economy due to the formation of byproducts. The theoretical atom economy can be calculated as follows:

Reaction: C₉H₁₁Br + C₂H₂ → C₁₁H₁₂ + HBr

Molecular Weight of this compound (C₁₁H₁₂): 144.21 g/mol

Molecular Weight of 4-propylbromobenzene (C₉H₁₁Br): 199.09 g/mol

Molecular Weight of Acetylene (C₂H₂): 26.04 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (144.21 / (199.09 + 26.04)) x 100 ≈ 63.9%

This calculation highlights that a significant portion of the reactant mass is converted into a byproduct, in this case, hydrogen bromide (HBr), which is typically neutralized by a base, leading to the formation of salt waste.

To address this and other sources of waste, several strategies are being employed:

Supported Catalysts and Bases: Utilizing a supported base along with a supported catalyst can further reduce waste. This approach has been shown to be effective in minimizing waste, as demonstrated by low E-factor (Environmental Factor) values, which is a measure of the total waste produced per unit of product.

Process Optimization: Careful control over reaction conditions, such as stoichiometry and temperature, can maximize the yield and purity of this compound, thereby reducing the formation of side products and minimizing waste.

By focusing on atom economy and implementing waste minimization strategies, the synthesis of this compound can be made more sustainable.

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace less efficient and environmentally harmful catalysts. In the synthesis of this compound via Sonogashira coupling, the focus has been on moving away from traditional homogeneous palladium catalysts towards more sustainable heterogeneous systems.

Homogeneous catalysts, such as Pd(PPh₃)₄, are highly active and selective but suffer from major drawbacks, including the difficulty of separating the catalyst from the product, leading to potential product contamination and the loss of the expensive precious metal. This necessitates downstream purification steps, which can be resource-intensive.

Sustainable alternatives that are being actively researched and developed include:

Palladium Single-Atom Heterogeneous Catalysts (SAHCs): These catalysts feature individual palladium atoms dispersed on a solid support, such as nitrogen-doped carbon. SAHCs offer the potential for high selectivity, comparable to homogeneous catalysts, while providing the benefits of enhanced metal utilization and facile recovery. Life cycle assessments have shown that the environmental footprint of the process can be significantly improved through the repeated reuse of these catalysts.

Palladium Nanoparticles (PdNPs): PdNPs supported on various materials, including biopolymers like silk fibroin or magnetic nanoparticles, have been developed as efficient and recyclable catalysts for Sonogashira reactions. These catalysts can often be used in greener solvents and under milder reaction conditions. Biogenic PdNPs, synthesized by microorganisms, are also emerging as a novel and sustainable catalytic approach.

Bimetallic Nanoparticles: To improve atom economy, core-shell nanoparticles with a less expensive metal core (like nickel) and a palladium shell are being designed. This ensures that the catalytically active, expensive palladium is concentrated on the surface where the reaction occurs.

Copper-Free Systems: While copper is a common co-catalyst in Sonogashira reactions, it can lead to the formation of undesirable homocoupled alkyne byproducts (Glaser coupling) and poses its own environmental concerns. The development of copper-free catalytic systems, often facilitated by specific ligands or heterogeneous catalysts, is an important area of research for a more sustainable process.

The overarching goal of developing these sustainable catalytic systems is to create processes that are not only environmentally friendly but also economically viable through catalyst recyclability and reduced waste generation.

| Catalytic System | Description | Sustainability Advantages |

|---|---|---|

| Palladium Single-Atom Heterogeneous Catalysts (SAHCs) | Isolated palladium atoms on a solid support (e.g., nitrogen-doped carbon). | High metal efficiency, recyclability, reduced leaching, improved environmental footprint. nih.gov |

| Palladium Nanoparticles (PdNPs) | Nanosized palladium particles on various supports (e.g., silk fibroin, magnetic nanoparticles). | Recyclable, can be used in green solvents, potential for biogenic synthesis. researchgate.netnih.gov |

| Bimetallic Nanoparticles (e.g., Ni/Pd core-shell) | Nanoparticles with a core of a less expensive metal and a shell of palladium. | Improved atom economy of the precious metal. skku.edunih.gov |

| Copper-Free Systems | Catalytic systems that do not require a copper co-catalyst. | Avoids formation of Glaser coupling byproducts, reduces copper-related environmental concerns. nih.gov |

Environmental Fate and Degradation Studies in Model Organisms

A safety data sheet for this compound indicates that it is insoluble in water, which suggests it is not likely to be mobile in the environment. If released into the soil, it is expected to have low mobility.

The biodegradation of aromatic compounds is a major mechanism for their removal from the environment. Both aerobic and anaerobic degradation pathways for aromatic hydrocarbons have been studied extensively in various microorganisms.

Aerobic Degradation: In the presence of oxygen, bacteria typically initiate the degradation of aromatic rings through the action of oxygenase enzymes. This leads to the formation of dihydroxylated intermediates, which then undergo ring cleavage. For alkylated benzenes, the alkyl side chain can also be a site of initial oxidation.

Anaerobic Degradation: In the absence of oxygen, different metabolic pathways are employed by microorganisms. For alkylated aromatic hydrocarbons, one common mechanism is the addition of fumarate to the alkyl group, initiating the degradation process.

While the ethynyl (B1212043) group in this compound may influence its biodegradability, it is plausible that microorganisms capable of degrading other alkylated aromatic compounds could also metabolize it. The propyl group provides a likely point of initial enzymatic attack, leading to the eventual breakdown of the aromatic ring.

Further research into the specific microbial degradation pathways and potential for bioaccumulation of this compound is necessary for a comprehensive understanding of its environmental impact.

Laboratory Safety Protocols and Risk Management in Research with 1 Ethynyl 4 Propylbenzene

Best Practices for Safe Handling and Storage in Research Laboratories

Proper handling and storage of 1-Ethynyl-4-propylbenzene are foundational to laboratory safety. This involves understanding the compound's reactivity and stability and implementing procedures to minimize risks.

Handling:

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors. harvard.edu

Personnel should avoid direct contact with the skin and eyes, as the compound is known to cause skin and serious eye irritation. chemicalbook.comnih.govfishersci.ca

Sources of ignition, such as open flames, sparks, and hot surfaces, must be strictly excluded from the handling area due to the compound's combustible nature. chemicalbook.com

It is advisable to use the smallest practical quantities for experiments to minimize the potential impact of a spill or other accident. umich.edu

After handling, it is crucial to wash hands and any potentially contaminated skin areas thoroughly. chemicalbook.com

Storage:

this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. hsa.ievirginia.edu

Containers must be tightly sealed to prevent the escape of vapors and should be clearly labeled with the chemical name and associated hazards. towson.edutamu.edu

Storage should be in a designated flammable liquids storage cabinet. virginia.edu

Regular inventory checks and inspection of container integrity are recommended to identify any potential leaks or degradation. unc.edu

Table 1: Handling and Storage Guidelines for this compound

| Guideline Category | Specific Recommendations |

|---|---|

| Handling | - Conduct all work in a certified chemical fume hood. - Avoid contact with skin and eyes. - Eliminate all sources of ignition. - Use the smallest practical quantities. - Wash hands thoroughly after use. |

| Storage | - Store in a cool, dry, well-ventilated area. - Keep away from oxidizing agents. - Ensure containers are tightly sealed and clearly labeled. - Utilize a flammable liquids storage cabinet. - Regularly inspect stored containers. |

Personal Protective Equipment (PPE) Requirements for Chemical Synthesis and Handling

The use of appropriate Personal Protective Equipment (PPE) is mandatory when working with this compound to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.